N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-[2-(TERT-BUTYL)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of N-[2-(TERT-BUTYL)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Common reaction conditions involve the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium complexes . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoromethyl group, using reagents like sodium hydride or potassium tert-butoxide
Cyclization: The formation of the pyrazolo[1,5-a]pyrimidine core itself is a cyclization reaction involving dinucleophilic centers.
Scientific Research Applications
N-[2-(TERT-BUTYL)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its potential neuroprotective and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit certain pathways, leading to its observed biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in reducing inflammation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines and triazole-pyrimidine hybrids. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties . The presence of the difluoromethyl group in N-[2-(TERT-BUTYL)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE makes it unique compared to other similar compounds.
Properties
Molecular Formula |
C25H24F2N4O |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C25H24F2N4O/c1-15-9-11-16(12-10-15)20-13-21(22(26)27)31-23(29-20)17(14-28-31)24(32)30-19-8-6-5-7-18(19)25(2,3)4/h5-14,22H,1-4H3,(H,30,32) |
InChI Key |
SLSVJOOEEKYZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=CC=C4C(C)(C)C |
Origin of Product |
United States |
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